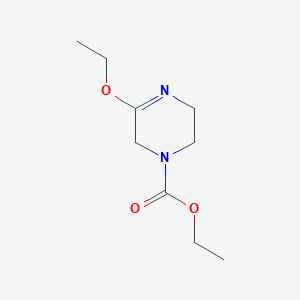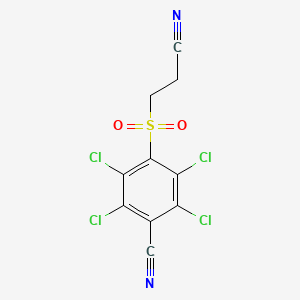
Benzonitrile, 4-cyanoethylsulfonyl-2,3,5,6-tetrachloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonitrile, 4-cyanoethylsulfonyl-2,3,5,6-tetrachloro-: is an organic compound characterized by its complex structure, which includes a benzonitrile core substituted with cyanoethylsulfonyl and tetrachloro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 4-cyanoethylsulfonyl-2,3,5,6-tetrachloro- typically involves multi-step organic reactionsThe reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like tetrabutylammonium bromide to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and environmental considerations, including the recycling of solvents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions: Benzonitrile, 4-cyanoethylsulfonyl-2,3,5,6-tetrachloro- can undergo various chemical reactions, including:
Oxidation: The cyanoethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The tetrachloro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one or more chlorine atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzonitrile, 4-cyanoethylsulfonyl-2,3,5,6-tetrachloro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of benzonitrile, 4-cyanoethylsulfonyl-2,3,5,6-tetrachloro- involves its interaction with specific molecular targets. The cyanoethylsulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The tetrachloro groups can enhance the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions.
Comparación Con Compuestos Similares
Benzonitrile: A simpler analog without the cyanoethylsulfonyl and tetrachloro substitutions.
4-Cyanobenzonitrile: Contains a cyano group but lacks the sulfonyl and tetrachloro groups.
Tetrachlorobenzonitrile: Contains tetrachloro substitutions but lacks the cyanoethylsulfonyl group.
Uniqueness: Benzonitrile, 4-cyanoethylsulfonyl-2,3,5,6-tetrachloro- is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
56916-60-0 |
|---|---|
Fórmula molecular |
C10H4Cl4N2O2S |
Peso molecular |
358.0 g/mol |
Nombre IUPAC |
2,3,5,6-tetrachloro-4-(2-cyanoethylsulfonyl)benzonitrile |
InChI |
InChI=1S/C10H4Cl4N2O2S/c11-6-5(4-16)7(12)9(14)10(8(6)13)19(17,18)3-1-2-15/h1,3H2 |
Clave InChI |
JNWPMAKJHMMAIG-UHFFFAOYSA-N |
SMILES canónico |
C(CS(=O)(=O)C1=C(C(=C(C(=C1Cl)Cl)C#N)Cl)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2,4-Dichlorophenyl)-4-phenylbutyl]imidazole;nitric acid](/img/structure/B14621637.png)

![Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethyl 2-methylprop-2-enoate](/img/structure/B14621642.png)


![N-{2-[Hydroxy(piperidin-2-yl)methyl]phenyl}-4-methoxybenzamide](/img/structure/B14621657.png)
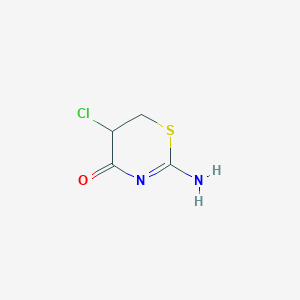
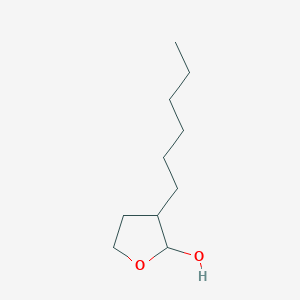
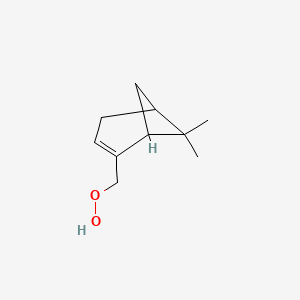
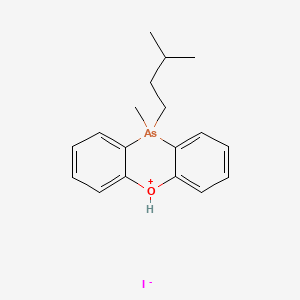

![4-[2-(2,4,6-Trimethylphenyl)ethenyl]morpholine](/img/structure/B14621698.png)

